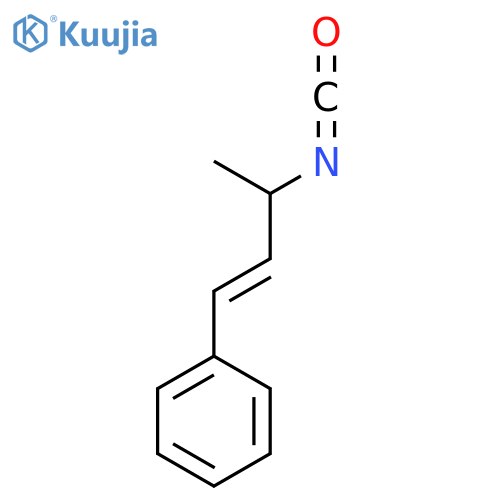

Cas no 2649087-66-9 ((3-isocyanatobut-1-en-1-yl)benzene)

(3-isocyanatobut-1-en-1-yl)benzene 化学的及び物理的性質

名前と識別子

-

- (3-isocyanatobut-1-en-1-yl)benzene

- EN300-1860860

- 2649087-66-9

-

- インチ: 1S/C11H11NO/c1-10(12-9-13)7-8-11-5-3-2-4-6-11/h2-8,10H,1H3/b8-7+

- InChIKey: LWXYPXTVHUFVSB-BQYQJAHWSA-N

- SMILES: O=C=NC(C)/C=C/C1C=CC=CC=1

計算された属性

- 精确分子量: 173.084063974g/mol

- 同位素质量: 173.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.4Ų

- XLogP3: 3.7

(3-isocyanatobut-1-en-1-yl)benzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1860860-0.25g |

(3-isocyanatobut-1-en-1-yl)benzene |

2649087-66-9 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1860860-5.0g |

(3-isocyanatobut-1-en-1-yl)benzene |

2649087-66-9 | 5g |

$2858.0 | 2023-05-23 | ||

| Enamine | EN300-1860860-0.05g |

(3-isocyanatobut-1-en-1-yl)benzene |

2649087-66-9 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1860860-0.1g |

(3-isocyanatobut-1-en-1-yl)benzene |

2649087-66-9 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1860860-1.0g |

(3-isocyanatobut-1-en-1-yl)benzene |

2649087-66-9 | 1g |

$986.0 | 2023-05-23 | ||

| Enamine | EN300-1860860-0.5g |

(3-isocyanatobut-1-en-1-yl)benzene |

2649087-66-9 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1860860-2.5g |

(3-isocyanatobut-1-en-1-yl)benzene |

2649087-66-9 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1860860-10.0g |

(3-isocyanatobut-1-en-1-yl)benzene |

2649087-66-9 | 10g |

$4236.0 | 2023-05-23 | ||

| Enamine | EN300-1860860-1g |

(3-isocyanatobut-1-en-1-yl)benzene |

2649087-66-9 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1860860-5g |

(3-isocyanatobut-1-en-1-yl)benzene |

2649087-66-9 | 5g |

$2858.0 | 2023-09-18 |

(3-isocyanatobut-1-en-1-yl)benzene 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

(3-isocyanatobut-1-en-1-yl)benzeneに関する追加情報

Introduction to (3-isocyanatobut-1-en-1-yl)benzene (CAS No. 2649087-66-9)

(3-isocyanatobut-1-en-1-yl)benzene, with the chemical formula C10H7NO2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2649087-66-9, is a derivative of benzene featuring an isocyanate functional group attached to a butenyl side chain. Its unique structural properties make it a valuable intermediate in the synthesis of various high-performance materials and pharmaceuticals.

The isocyanate group in (3-isocyanatobut-1-en-1-yl)benzene plays a crucial role in its reactivity, enabling it to participate in a wide range of chemical reactions such as polymerization, condensation, and urethane formation. This reactivity has positioned the compound as a key building block in the development of advanced polymers, adhesives, and coatings. Additionally, its incorporation into pharmaceutical intermediates has opened up new avenues for drug discovery and development.

In recent years, the study of (3-isocyanatobut-1-en-1-yl)benzene has been particularly influenced by advancements in green chemistry and sustainable materials science. Researchers have been exploring its potential as a precursor for biodegradable polymers and environmentally friendly coatings. The compound's ability to form stable urethane linkages while maintaining a relatively low environmental impact has made it an attractive candidate for applications where sustainability is a primary concern.

The pharmaceutical industry has also shown interest in (3-isocyanatobut-1-en-1-yl)benzene due to its potential as a scaffold for drug molecules. Its benzene ring provides a stable aromatic core, while the isocyanate group offers opportunities for further functionalization. This has led to investigations into its role in synthesizing novel therapeutic agents targeting various diseases. For instance, studies have explored its derivatives as potential inhibitors of enzyme-catalyzed reactions, which could have implications in treating metabolic disorders and inflammatory conditions.

One of the most compelling aspects of (3-isocyanatobut-1-en-1-yl)benzene is its versatility in cross-linking reactions. The isocyanate group can react with hydroxyl or amine functional groups to form stable covalent bonds, making it an excellent candidate for creating networks of polymers with tailored properties. This property has been exploited in the development of shape-memory materials and self-healing polymers, which are expected to revolutionize industries ranging from aerospace to biomedical engineering.

The synthesis of (3-isocyanatobut-1-en-1-yl)benzene typically involves multi-step organic reactions starting from readily available precursors such as benzaldehyde and butadiene derivatives. The introduction of the isocyanate group requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, making the compound more accessible for industrial applications.

In terms of safety and handling, (3-isocyanatobut-1-en-1-yl)benzene should be treated with appropriate precautions due to its reactive nature. While it does not fall under hazardous classifications such as flammability or toxicity that require strict regulatory controls, its isocyanate functionality necessitates proper ventilation and protective equipment during handling. Research into safer alternatives and improved reaction methodologies continues to be an area of active investigation.

The future prospects for (3-isocyanatobut-1-en-1-yl)benzene are vast, driven by ongoing research in polymer science, drug discovery, and sustainable chemistry. As industries increasingly seek innovative materials and therapeutics with enhanced performance characteristics, this compound is poised to play a pivotal role. Collaborative efforts between academia and industry are essential to fully realize its potential and address any challenges that may arise during commercialization.

In conclusion, (3-isocyanatobut-1-en-1-yl)benzene (CAS No. 2649087-66-9) represents a fascinating intersection of organic chemistry and applied science. Its unique structure and reactivity make it indispensable in various research fields, offering promising solutions for complex problems across multiple industries. As scientific understanding continues to evolve, so too will the applications and innovations derived from this remarkable compound.

2649087-66-9 ((3-isocyanatobut-1-en-1-yl)benzene) Related Products

- 926203-96-5(1-(difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole)

- 865363-93-5(Islatravir)

- 1508300-55-7(tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)

- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)

- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)

- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)

- 874775-97-0(3-(1-hydroxy-2-methylpropan-2-yl)benzonitrile)

- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)

- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)

- 2137537-93-8(4-Methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylic acid)